Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-

CAS No.: 70151-69-8

Cat. No.: VC13571116

Molecular Formula: C14H13BrO2

Molecular Weight: 293.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70151-69-8 |

|---|---|

| Molecular Formula | C14H13BrO2 |

| Molecular Weight | 293.15 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-(4-methoxyphenoxy)benzene |

| Standard InChI | InChI=1S/C14H13BrO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10H2,1H3 |

| Standard InChI Key | PYBWZUBAZKHOEH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr |

Introduction

Structural and Molecular Characteristics

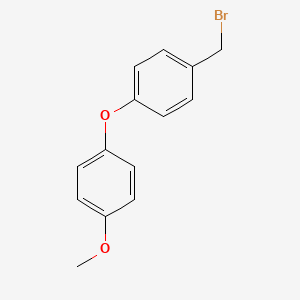

The molecular formula of benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- is C₁₄H₁₃BrO₂, with a molecular weight of 293.15 g/mol. Key structural features include:

-

A central benzene ring substituted at the 1-position with a bromomethyl (-CH₂Br) group.

-

A 4-methoxyphenoxy (-O-C₆H₄-OCH₃) group at the 4-position, forming a diaryl ether linkage.

Key Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene |

| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr |

| InChIKey | PYBWZUBAZKHOEH-UHFFFAOYSA-N |

| PubChem CID | 12463849 |

The compound’s geometry enables participation in nucleophilic substitution reactions, particularly at the bromomethyl site, making it valuable for functionalization .

Synthesis Pathways

Alternative Approaches

Physicochemical Properties

Limited experimental data are available, but inferences can be drawn from analogous compounds:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Estimated ~300–350°C (decomposes) | |

| Solubility | Likely soluble in DCM, THF, acetone | |

| Stability | Sensitive to moisture; stores at 2–8°C |

The bromomethyl group’s reactivity necessitates anhydrous handling to prevent hydrolysis to benzyl alcohol derivatives.

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

The compound serves as a precursor to dapagliflozin analogs, SGLT2 inhibitors for diabetes treatment .

-

Its diaryl ether structure is reminiscent of bisbenzylisoquinoline alkaloids, which exhibit anti-cancer and anti-HIV activities .

Related Derivatives and Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume